fluoro(diiodo)methane
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Overview
Description
fluoro(diiodo)methane is a halomethane compound with the chemical formula CH₂FI₂ It is a colorless liquid at room temperature and is classified as a fluoroiodocarbon
Preparation Methods
fluoro(diiodo)methane can be synthesized through the fluorination of methylene iodide (CH₂I₂). The reaction typically involves the use of a fluorinating agent such as silver fluoride (AgF) or antimony trifluoride (SbF₃) under controlled conditions. The reaction proceeds as follows:
[ \text{CH}_2\text{I}_2 + \text{AgF} \rightarrow \text{CH}_2\text{FI}_2 + \text{AgI} ]
Chemical Reactions Analysis
fluoro(diiodo)methane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine or iodine atoms are replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Oxidation Reactions: The compound can be oxidized to form higher oxidation state products. For example, oxidation with potassium permanganate (KMnO₄) can yield carbonyl compounds.
Reduction Reactions: Reduction of methane, fluorodiiodo- can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄), leading to the formation of methane derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with NaOH can produce methanol (CH₃OH) and iodide salts.
Scientific Research Applications
fluoro(diiodo)methane has several scientific research applications:
Organic Synthesis: It is used as a reagent for introducing the fluoromethyl group (FCH₂) into organic molecules, which is valuable in the synthesis of pharmaceuticals and agrochemicals.
Radiopharmaceuticals: The isotopomer [¹⁸F]fluoroiodomethane is used in the synthesis of radiopharmaceuticals for positron emission tomography (PET) imaging. This application is crucial for diagnosing and monitoring various medical conditions.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties, such as high thermal stability and specific electronic characteristics.
Mechanism of Action
The mechanism by which methane, fluorodiiodo- exerts its effects involves the interaction of its fluorine and iodine atoms with various molecular targets. In organic synthesis, the fluoromethyl group can participate in nucleophilic and electrophilic reactions, facilitating the formation of new carbon-fluorine and carbon-iodine bonds. The pathways involved in these reactions often include radical intermediates and transition states that are stabilized by the presence of fluorine and iodine atoms.
Comparison with Similar Compounds
fluoro(diiodo)methane can be compared with other halomethanes such as:
Fluoroiodomethane (CH₂FI): Similar in structure but contains only one iodine atom. It is also used in organic synthesis and radiopharmaceuticals.
Diiodomethane (CH₂I₂): Lacks the fluorine atom and is primarily used as a reagent in organic synthesis and as a heavy liquid for density gradient separation.
Fluoromethane (CH₃F): Contains only a fluorine atom and is used as a refrigerant and in the synthesis of pharmaceuticals.
The uniqueness of methane, fluorodiiodo- lies in its dual presence of fluorine and iodine atoms, which imparts distinct reactivity and stability compared to its counterparts.
Properties
IUPAC Name |
fluoro(diiodo)methane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHFI2/c2-1(3)4/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHYOLCRHKZJPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(I)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHFI2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473843 |
Source
|
Record name | Methane, fluorodiiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.826 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1493-01-2 |
Source
|
Record name | Methane, fluorodiiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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